molecular formula C38H45N11O5 B10846341 Ac-His-DNal(2)-Arg-Trp-NH2

Ac-His-DNal(2)-Arg-Trp-NH2

Cat. No.: B10846341
M. Wt: 735.8 g/mol
InChI Key: OHBCPCNJWIQQPW-ZWDYZTTJSA-N
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Description

Ac-His-DNal(2)-Arg-Trp-NH2 is a synthetic peptide compound that has garnered interest in scientific research due to its potential biological activities. This compound is composed of a sequence of amino acids, including acetylated histidine, 2-naphthylalanine, arginine, and tryptophan, with an amide group at the C-terminus. It is known for its role in modulating melanocortin receptors, which are involved in various physiological processes.

Preparation Methods

The synthesis of Ac-His-DNal(2)-Arg-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Ac-His-DNal(2)-Arg-Trp-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues in the peptide can be substituted with other functional groups to alter its properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.

    Biology: The compound is used to investigate the role of melanocortin receptors in physiological processes.

    Medicine: Research has explored its potential therapeutic applications, particularly in modulating receptor activity for treating conditions like obesity and inflammation.

    Industry: The compound’s stability and activity make it a candidate for developing peptide-based drugs and diagnostic tools.

Mechanism of Action

Ac-His-DNal(2)-Arg-Trp-NH2 exerts its effects by binding to melanocortin receptors, particularly the melanocortin-1 receptor (MC1R). Upon binding, it activates intracellular signaling pathways, leading to the production of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in various physiological responses, including anti-inflammatory effects and modulation of energy homeostasis .

Comparison with Similar Compounds

Ac-His-DNal(2)-Arg-Trp-NH2 can be compared with other melanocortin receptor agonists, such as:

The uniqueness of this compound lies in its specific amino acid sequence, which confers distinct binding properties and biological activities compared to other related peptides.

Properties

Molecular Formula

C38H45N11O5

Molecular Weight

735.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C38H45N11O5/c1-22(50)46-33(18-27-20-42-21-45-27)37(54)49-32(16-23-12-13-24-7-2-3-8-25(24)15-23)36(53)47-30(11-6-14-43-38(40)41)35(52)48-31(34(39)51)17-26-19-44-29-10-5-4-9-28(26)29/h2-5,7-10,12-13,15,19-21,30-33,44H,6,11,14,16-18H2,1H3,(H2,39,51)(H,42,45)(H,46,50)(H,47,53)(H,48,52)(H,49,54)(H4,40,41,43)/t30-,31-,32-,33+/m0/s1

InChI Key

OHBCPCNJWIQQPW-ZWDYZTTJSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N

Origin of Product

United States

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